molecular formula C22H19BrN2O3S B2828089 4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-90-7

4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2828089
CAS No.: 893789-90-7
M. Wt: 471.37
InChI Key: BEKPYEMGQUJETO-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic sulfonamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core. The compound is distinguished by two key substituents: a 4-bromobenzyl group at position 4 and a 2,3-dimethylphenyl group at position 2. The bromine atom on the benzyl group may improve lipophilicity and influence binding interactions, while the dimethylphenyl moiety could stabilize the molecule through hydrophobic effects .

This compound belongs to a class of molecules investigated for targeting tumor-associated carbonic anhydrase isoforms (CA IX/XII), which are overexpressed in hypoxic cancer cells. Derivatives of this scaffold have shown promise in preclinical studies for their ability to inhibit CA IX/XII, reducing tumor growth and apoptosis resistance .

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c1-15-6-5-8-19(16(15)2)25-22(26)24(14-17-10-12-18(23)13-11-17)20-7-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKPYEMGQUJETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the benzo[e][1,2,4]thiadiazine intermediate.

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is introduced to the benzo[e][1,2,4]thiadiazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the bromobenzyl moiety.

Scientific Research Applications

4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting cell membranes: Leading to cell death or altered cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can be contextualized by comparing it to related derivatives (Table 1). Key differences in substituents, synthesis yields, and biological targets are highlighted below.

Table 1: Comparative Analysis of Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide Derivatives

Compound Name Substituents Synthesis Yield Key Biological Targets Notable Properties
Target Compound 4-bromobenzyl, 2,3-dimethylphenyl Not reported Carbonic Anhydrase IX/XII Enhanced selectivity for tumor-associated isoforms
4-(4-Chlorobenzyl)-2-(4-methoxyphenyl)-... 4-chlorobenzyl, 4-methoxyphenyl Not reported Carbonic Anhydrase IX/XII (inferred) Methoxy group may improve solubility
13d 4-methylbenzyl 65% Not specified High melting point (276–278°C)
Torsemide Impurity E m-Tolyl, pyrido[4,3-e] ring Not reported Diuretic target (CA II) Pyrido ring alters electronic properties
7-Chloro-2-propyl derivative 7-chloro, 2-propyl 93% Antitrypanosomatidic activity High yield via alkylation in DMF

Structural and Functional Insights

Substituent Effects on Activity: The 4-bromobenzyl group in the target compound likely enhances lipophilicity and binding affinity compared to the 4-chlorobenzyl analog (). Bromine’s larger atomic radius and polarizability may improve interactions with hydrophobic enzyme pockets .

Similar methods may apply to the target compound . In contrast, compound 35 (), a thiazinane derivative with a 4-bromo-3,5-dimethylphenoxy group, was synthesized in 66% yield using NaH in DMAc, suggesting that reaction conditions significantly influence efficiency .

Biological Selectivity: The target compound’s benzo[e]thiadiazine core differs from the pyrido[4,3-e]thiadiazine system in Torsemide impurity E (). The benzo ring may confer greater metabolic stability, whereas the pyrido ring could enhance solubility but reduce target specificity .

Physical Properties :

  • Melting points for analogs range from 251–285°C (), suggesting that the target compound’s bulky substituents may result in similar thermal stability.

Research Findings and Implications

  • Therapeutic Potential: The target compound’s design aligns with strategies to optimize CA IX/XII inhibition, a mechanism critical for anticancer drug development. Its selectivity may reduce off-target effects compared to non-tumor-targeting CAs (e.g., CA II) .
  • Future work could explore alternative catalysts (e.g., Cu(I) OTf in ) to improve efficiency .

Biological Activity

4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893789-52-1) is a compound belonging to the class of benzothiadiazine derivatives. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H19BrN2O3S
  • Molecular Weight : 471.4 g/mol

Structure

The compound features a thiadiazine ring with bromobenzyl and dimethylphenyl substituents that enhance its biological activity.

Biological Activity

Benzothiadiazine derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial effects due to their ability to disrupt bacterial cell walls.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : Research indicates potential in modulating inflammatory pathways.

The mechanism of action for compounds like this compound may involve:

  • Receptor Binding : Interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of related compounds. Below are key findings:

StudyFocusFindings
PI3Kδ InhibitorsIdentified derivatives with selective inhibition properties that may relate to the structure of thiadiazine compounds.
Antimicrobial ActivityDemonstrated that structural modifications significantly enhance antibacterial efficacy compared to non-brominated analogs.
Anticancer ActivityFound that certain benzothiadiazine derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Comparative Analysis

To understand the efficacy of this compound compared to other similar compounds, a comparative analysis is presented below:

Compound NameAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AModerateHighLow
Compound BHighModerateModerate
Target Compound High High Moderate

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